- Heteroaromatic compounds as TYK2 inhibitors and their preparation, World Intellectual Property Organization, , ,

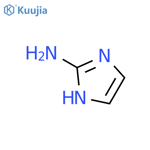

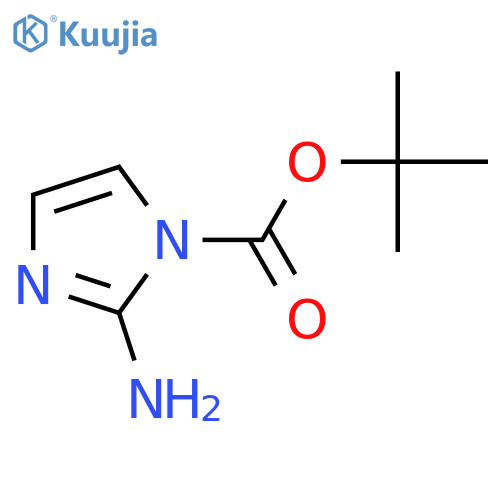

Cas no 929568-19-4 (tert-butyl 2-aminoimidazole-1-carboxylate)

929568-19-4 structure

Nombre del producto:tert-butyl 2-aminoimidazole-1-carboxylate

Número CAS:929568-19-4

MF:C8H13N3O2

Megavatios:183.207721471786

MDL:MFCD20702858

CID:1015975

PubChem ID:57440768

tert-butyl 2-aminoimidazole-1-carboxylate Propiedades químicas y físicas

Nombre e identificación

-

- 2-amino-1H-Imidazole-1-carboxylic acid 1,1-dimethylethyl ester

- 2-Amino-1-Boc-imidazole

- 1H-IMIDAZOLE-1-CARBOXYLIC ACID, 2-AMINO-, 1,1-DIMETHYLETHYL ESTER

- 2-amino-1-tert-butoxycarbonylimidazole

- tert-Butyl 2-amino-1H-imidazole-1-carboxylate

- TERT-BUTYL 2-AMINOIMIDAZOLE-1-CARBOXYLATE

- BXKYKASMZAUFCZ-UHFFFAOYSA-N

- 5412AJ

- TRA0044647

- SY026587

- Z1863617775

- 2-Methyl-2-propanyl 2-amino-1H-imidazole-1-carboxylate

- 1H-IMIDAZOLE-1-CARBOXYLIC ACID, 2

- 1,1-Dimethylethyl 2-amino-1H-imidazole-1-carboxylate (ACI)

- 2-Amino-1-(tert-butoxycarbonyl)imidazole

- tert-butyl 2-aminoimidazole-1-carboxylate

-

- MDL: MFCD20702858

- Renchi: 1S/C8H13N3O2/c1-8(2,3)13-7(12)11-5-4-10-6(11)9/h4-5H,1-3H3,(H2,9,10)

- Clave inchi: BXKYKASMZAUFCZ-UHFFFAOYSA-N

- Sonrisas: O=C(N1C(N)=NC=C1)OC(C)(C)C

Atributos calculados

- Calidad precisa: 183.10100

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 4

- Recuento de átomos pesados: 13

- Cuenta de enlace giratorio: 2

- Complejidad: 200

- Superficie del Polo topológico: 70.1

Propiedades experimentales

- PSA: 70.14000

- Logp: 1.82970

tert-butyl 2-aminoimidazole-1-carboxylate PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-180305-0.1g |

tert-butyl 2-amino-1H-imidazole-1-carboxylate |

929568-19-4 | 95.0% | 0.1g |

$62.0 | 2025-02-20 | |

| Enamine | EN300-180305-0.5g |

tert-butyl 2-amino-1H-imidazole-1-carboxylate |

929568-19-4 | 95.0% | 0.5g |

$140.0 | 2025-02-20 | |

| Chemenu | CM324380-250mg |

2-Amino-1-Boc-imidazole |

929568-19-4 | 95%+ | 250mg |

$95 | 2023-01-19 | |

| eNovation Chemicals LLC | D293276-0.25g |

2-Amino-1-Boc-imidazole |

929568-19-4 | 97% | 0.25g |

$208 | 2023-09-03 | |

| Apollo Scientific | OR919651-5g |

2-Amino-1-boc-imidazole |

929568-19-4 | 97% | 5g |

£621.00 | 2024-08-02 | |

| Enamine | EN300-180305-0.05g |

tert-butyl 2-amino-1H-imidazole-1-carboxylate |

929568-19-4 | 95.0% | 0.05g |

$42.0 | 2025-02-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1201113-5g |

2-Amino-1-Boc-imidazole |

929568-19-4 | 98% | 5g |

¥6260.00 | 2024-04-25 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTFF64-5G |

tert-butyl 2-aminoimidazole-1-carboxylate |

929568-19-4 | 95% | 5g |

¥ 4,415.00 | 2023-04-12 | |

| Chemenu | CM324380-1g |

2-Amino-1-Boc-imidazole |

929568-19-4 | 95+% | 1g |

$400 | 2021-08-18 | |

| Apollo Scientific | OR919651-1g |

2-Amino-1-boc-imidazole |

929568-19-4 | 97% | 1g |

£162.00 | 2024-08-02 |

tert-butyl 2-aminoimidazole-1-carboxylate Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; 16 h, rt

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; 14 h, rt

Referencia

- Design, synthesis, and evaluation of hinge-binder tethered 1,2,3-triazolylsalicylamide derivatives as Aurora kinase inhibitors, Bioorganic & Medicinal Chemistry, 2016, 24(9), 2114-2124

Métodos de producción 3

Condiciones de reacción

1.1 Solvents: Dichloromethane , Pyridine ; 10 min, rt; 10 min, 40 °C; 40 °C → 5 °C; 30 min, 5 °C; 24 h, rt

Referencia

- Preparation of pyrimidine derivatives as inhibitors of type I insulin-like growth factor receptor, World Intellectual Property Organization, , ,

Métodos de producción 4

Condiciones de reacción

Referencia

- Preparation of novel 7-substituted derivatives of 3-carboxyoxadiazinoquinolones and their use as antibacterial agents, France, , ,

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; 16 h, rt

Referencia

- Preparation of novel 7-substituted derivatives of 3-carboxyoxadiazinoquinolones and their use as antibacterial agents, World Intellectual Property Organization, , ,

tert-butyl 2-aminoimidazole-1-carboxylate Raw materials

tert-butyl 2-aminoimidazole-1-carboxylate Preparation Products

tert-butyl 2-aminoimidazole-1-carboxylate Literatura relevante

-

Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504

-

M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209

-

Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534

Related Articles

-

6-Bromo-2-metilpiridina y [3,4-D]pirrol-4(3H)-ona: Un compuesto líder prometedor en química medicina……Jun 17, 2025

-

6-Bromo-2-metilpiridina y [3,4-D]pirrol-4(3H)-ona: Un Compuesto Líder Prometedor en Química Medicina……Jun 17, 2025

-

Introducción al Compuesto 6-Bromo-2-metilpiridina y [3,4-D]pirrol-4(3H)-ona La búsqueda de nuevos co……Jun 17, 2025

-

Terpenos y sus Derivados en el Desarrollo de Fármacos Antitumorales: Mecanismos y Perspectivas Los t……Jun 17, 2025

-

Ácido Hialurónico: Avances en Ingeniería de Tejidos y Medicina Regenerativa El ácido hialurónico (HA……Jun 17, 2025

929568-19-4 (tert-butyl 2-aminoimidazole-1-carboxylate) Productos relacionados

- 1249417-44-4(3-(methoxymethyl)phenylhydrazine)

- 2105548-02-3(5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazole-3-carboxylic acid)

- 2680647-04-3(2-Acetamido-5-(oxolan-3-yl)-1,3-thiazole-4-carboxylic acid)

- 2228479-16-9(4-2-(aminooxy)propan-2-yl-2-fluorophenol)

- 99590-59-7(1-(2-chlorophenyl)-3-[(1E)-(dimethylamino)methylidene]thiourea)

- 1396798-45-0(2-4-(1-benzofuran-2-amido)phenyl-N-(2-methoxyethyl)-2H-1,2,3,4-tetrazole-5-carboxamide)

- 261178-18-1(1-(4-Iodophenyl)-1H-pyrrole-2-carbaldehyde)

- 627487-06-3(ethyl 2-(5Z)-2,4-dioxo-5-{(1,3-thiazol-2-yl)carbamoylmethylidene}-1,3-thiazolidin-3-ylacetate)

- 2680835-45-2(3-1-acetyl-6-(trifluoromethyl)piperidin-3-ylpropanoic acid)

- 37887-18-6(2-Methoxy-2-methylpropane-1-thiol)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:929568-19-4)tert-butyl 2-aminoimidazole-1-carboxylate

Pureza:99%/99%

Cantidad:1g/5g

Precio ($):183.0/662.0